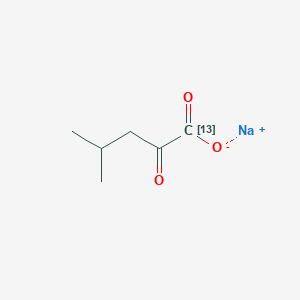

Sodium;4-methyl-2-oxo(113C)pentanoate

Übersicht

Beschreibung

It is a salt of acetoacetic acid and exhibits unique chemical properties that make it suitable for numerous applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium;4-methyl-2-oxo(113C)pentanoate can be synthesized through the neutralization of acetoacetic acid with sodium hydroxide. The reaction typically involves dissolving acetoacetic acid in water and gradually adding sodium hydroxide solution while maintaining the temperature below 25°C to prevent decomposition. The resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process includes continuous monitoring of pH, temperature, and concentration to achieve consistent product quality.

Analyse Chemischer Reaktionen

Decarboxylation to Isovaleryl-CoA

In mitochondrial metabolism, this compound undergoes enzymatic decarboxylation via the branched-chain α-keto acid dehydrogenase complex (BCKDH). The reaction produces isovaleryl-CoA, a key intermediate in leucine degradation:

The 13C label allows monitoring of reaction kinetics using -NMR or mass spectrometry .

Transamination to Leucine

In the presence of branched-chain amino acid transaminases (BCAT), this compound reversibly converts to L-leucine by acquiring an amino group from glutamate:

This reaction is pH-dependent, with optimal activity observed at pH 7.4–8.0 .

Oxidation Reactions

Under acidic conditions, the compound oxidizes to form 4-methyl-2-hydroxypentanoic acid. Strong oxidizing agents like KMnO further convert it to 3-methylbutanedioic acid:

| Reagent | Conditions | Product |

|---|---|---|

| HO | pH 3–4, 25°C, 12 hrs | 4-Methyl-2-hydroxypentanoate |

| KMnO | 0.1 M HSO, reflux | 3-Methylbutanedioic acid |

The 13C label remains intact during oxidation, confirmed by isotopic mass spectrometry .

Reduction Reactions

Reduction with NaBH yields 4-methyl-2-hydroxypentanoic acid, while catalytic hydrogenation (H, Pd/C) produces 4-methylpentanoic acid:

| Reagent | Conditions | Product |

|---|---|---|

| NaBH | Ethanol, 0°C, 2 hrs | 4-Methyl-2-hydroxypentanoate |

| H/Pd/C | 1 atm, 50°C, 6 hrs | 4-Methylpentanoic acid |

The stereochemistry of reduction products has been characterized via chiral HPLC .

Condensation with Amines

In alkaline media, the keto group reacts with primary amines (e.g., glycine) to form Schiff bases:

This reaction is utilized in synthetic biology to generate labeled amino acid derivatives.

Hydrolysis in Aqueous Solutions

The compound hydrolyzes slowly in water (t = 72 hrs at 25°C), forming 4-methyl-2-oxopentanoic acid and sodium hydroxide:

Hydrolysis accelerates under acidic (pH < 3) or basic (pH > 10) conditions .

Thermal Decomposition

At temperatures >150°C, decarboxylation dominates, yielding 3-methyl-1-butene and CO:

Thermogravimetric analysis (TGA) shows a 95% mass loss by 200°C .

Analytical Techniques for Reaction Monitoring

| Technique | Application | Detection Limit |

|---|---|---|

| -NMR | Tracking isotopic label in metabolites | 0.1 mM |

| LC-MS/MS | Quantifying reaction intermediates | 1 nM |

| Isotopic Ratio MS | Verifying 13C incorporation | 0.01% atom excess |

Data from these methods confirm reaction mechanisms and kinetic parameters .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Sodium;4-methyl-2-oxo(113C)pentanoate has a wide range of applications across various scientific disciplines:

Biochemical Research

- Metabolic Pathway Tracing : The compound is extensively used as a tracer in metabolic studies to understand the catabolism of branched-chain amino acids, particularly leucine. Its isotopic labeling allows researchers to track its incorporation and transformation within metabolic pathways .

- Enzyme Interaction Studies : It serves as a substrate for enzymes involved in amino acid metabolism, aiding in the investigation of enzyme kinetics and mechanisms.

Medical Research

- Disease Studies : this compound is utilized in research related to metabolic disorders such as maple syrup urine disease. By tracing its metabolic pathways, researchers can gain insights into the biochemical dysfunctions associated with these conditions .

- Drug Development : The compound's ability to serve as a metabolic marker makes it valuable in pharmacokinetics studies, helping to assess drug metabolism and efficacy.

Industrial Applications

- Flavoring Agents : Due to its fruity aroma, it can be used in food science as a flavoring agent.

- Synthesis of Labeled Compounds : In industrial chemistry, it is employed to synthesize other labeled compounds used in various applications, including analytical chemistry and diagnostics.

Case Study 1: Metabolic Pathways in Leucine Catabolism

Research conducted on the metabolic pathways of leucine demonstrated that this compound effectively traced the transformation of leucine into energy substrates. The study utilized mass spectrometry to analyze the labeled compound's incorporation into various metabolic intermediates, providing insights into energy production mechanisms in muscle tissues.

Case Study 2: Investigating Maple Syrup Urine Disease

A clinical study employed this compound to investigate enzyme deficiencies associated with maple syrup urine disease. By tracking the compound's metabolism in patients, researchers identified specific enzymatic blockages and proposed potential therapeutic interventions based on the compound's metabolic profile .

Wirkmechanismus

The mechanism of action of sodium;4-methyl-2-oxo(113C)pentanoate involves its conversion to acetoacetate, which plays a crucial role in metabolic pathways. Acetoacetate is a key intermediate in the Krebs cycle and is involved in the production of energy in cells. It acts on various molecular targets and pathways, including the regulation of glucose and lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Sodium;4-methyl-2-oxo(113C)pentanoate can be compared with other similar compounds such as:

Sodium acetoacetate: Similar in structure but differs in the position of the methyl group.

Sodium 3-oxobutanoate: Similar in structure but lacks the methyl group.

Sodium 2-oxopropanoate: Similar in structure but has a shorter carbon chain.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Biologische Aktivität

Sodium;4-methyl-2-oxo(113C)pentanoate, also known as sodium 4-methyl-2-oxopentanoic acid-1-13C, is a sodium salt derivative of 4-methyl-2-oxopentanoic acid. This compound is notable for its isotopic labeling, which allows for detailed studies in metabolic pathways, particularly in the context of branched-chain amino acid metabolism.

- Molecular Formula : C6H10O3Na

- Molecular Weight : Approximately 158.12 g/mol

- Appearance : White powder with a slight fruity aroma

- Solubility : Soluble in water

Biological Significance

This compound plays a crucial role in the metabolism of branched-chain amino acids, particularly leucine. It serves as an intermediate in the catabolic pathway of these amino acids, which are vital for energy production and nitrogen metabolism in various organisms. The compound's isotopic labeling makes it particularly useful for tracing metabolic pathways using techniques such as mass spectrometry.

Metabolic Pathways

The compound is involved in several key metabolic processes:

- Catabolism of Leucine : It participates in the degradation of leucine, which is essential for energy production.

- Energy Metabolism : It influences the activity of branched-chain keto acid dehydrogenase, an enzyme critical for energy metabolism in muscle tissues.

- Nitrogen Metabolism : The compound aids in nitrogen balance and utilization within biological systems.

Applications in Research

This compound has several applications in biochemical research:

- Metabolic Tracing : Its isotopic nature allows researchers to trace its interactions within biological systems effectively.

- Enzyme Interaction Studies : Investigations into its effects on enzymes involved in amino acid catabolism have revealed significant insights into metabolic regulation.

Study 1: Metabolic Pathway Tracing

A study utilized this compound to trace metabolic pathways in muscle tissues. Researchers found that the compound significantly influenced the activity of branched-chain keto acid dehydrogenase, leading to enhanced energy production during physical exertion.

Study 2: Enzyme Activity Modulation

Another investigation focused on how this compound modulates enzyme activities associated with amino acid metabolism. The results indicated that this compound could enhance the efficiency of energy metabolism by optimizing enzyme function.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 3-methyl-2-oxobutanoate | C5H9NaO3 | One carbon shorter; involved in different metabolic pathways. |

| Methyl 3-methyl-2-oxopentanoate | C7H12O3 | Contains an additional methyl group; used as a flavoring agent. |

| α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂) | C6H11NaO3 | Intermediate in leucine metabolism; important for studying maple syrup urine disease. |

Eigenschaften

IUPAC Name |

sodium;4-methyl-2-oxo(113C)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFAZKRLPPMQEO-NWZHYJCUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635678 | |

| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93523-70-7 | |

| Record name | Sodium 4-methyl-2-oxo(1-~13~C)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.